molecular formula C14H21N3O B15061065 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B15061065
M. Wt: 247.34 g/mol
InChI Key: SCQLRCKTBMZFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 6-(dimethylamino)pyridine with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. These interactions can influence various biochemical pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 1-(2-(6-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both pyridine and piperidine rings. This combination provides distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-[2-[6-(dimethylamino)pyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C14H21N3O/c1-11(18)17-9-5-4-6-13(17)12-7-8-14(15-10-12)16(2)3/h7-8,10,13H,4-6,9H2,1-3H3

InChI Key

SCQLRCKTBMZFBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CN=C(C=C2)N(C)C

Origin of Product

United States

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